2-Heptylmagnesium bromide

説明

Synthesis Analysis

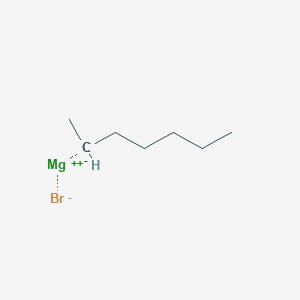

The synthesis of organomagnesium compounds, like 2-Heptylmagnesium bromide, often involves the reaction of halides with magnesium in the presence of an ether solvent. A specific example includes the synthesis of phenylmagnesium bromides, obtained from the exchange reaction of arylmercury bromides with magnesium, indicating a method that might similarly apply to alkyl chains such as heptylmagnesium bromide (Markies et al., 1991).

Molecular Structure Analysis

The structure of organomagnesium compounds varies significantly with their environment. Studies have shown that these compounds can present in both dimeric and monomeric forms in solutions, with magnesium usually being octahedrally coordinated. For instance, phenylmagnesium bromide has been studied via large angle X-ray scattering and EXAFS techniques, revealing details about its molecular structure that could be analogous to 2-Heptylmagnesium bromide (Wellmar et al., 1991).

Chemical Reactions and Properties

Grignard reagents participate in a variety of chemical reactions, including additions to carbonyl compounds, formation of carbon-carbon bonds, and are involved in several organic synthesis pathways. For example, the reactivity of borylmagnesium with benzaldehyde to form benzoylborane highlights the typical behavior of Grignard reagents in organic synthesis, showcasing their utility in forming new bonds (Yamashita et al., 2007).

Physical Properties Analysis

The physical properties of 2-Heptylmagnesium bromide, like other Grignard reagents, include its sensitivity to moisture and air, necessitating its use under inert conditions. The compound is typically handled as a solution in ethers such as diethyl ether or tetrahydrofuran due to its high reactivity.

Chemical Properties Analysis

2-Heptylmagnesium bromide exhibits chemical properties characteristic of Grignard reagents, including nucleophilicity and reactivity towards electrophiles. Its reactivity patterns enable its use in the synthesis of alcohols, carboxylic acids, and other functionalized organic compounds. The selective synthesis and reactions of Grignard reagents with various substrates underscore the versatility of these compounds in organic chemistry (Smith et al., 1974).

科学的研究の応用

Kinetics of Grignard Reaction with CO2 : A study by Yajima et al. (1996) focused on the kinetics of the reaction between heptylmagnesium bromide and carbon dioxide. They developed a new method using C-11 labeled CO2 and calculated the activation energy of the main reaction between heptylmagnesium bromide and CO2 (Yajima, Kawashima, Hashimoto, & Miyake, 1996).

Preparation of 2-Arylquinolines : Naruto and Togo (2020) researched the preparation of 2-arylquinolines from 2-arylethyl bromides and aromatic nitriles using magnesium, including reactions with heptylmagnesium bromide derivatives. This process involved transition-metal-free conditions (Naruto & Togo, 2020).

Crystal Structures of Phenylmagnesium Bromides : Markies et al. (1991) investigated phenylmagnesium bromides with intramolecularly coordinating substituents. This study is relevant as it deals with magnesium bromide reagents similar to 2-heptylmagnesium bromide in terms of their structure and reactivity (Markies et al., 1991).

Asymmetric Coupling of Arylmagnesium Bromides : Hiyama and Wakasa (1985) worked on the asymmetric coupling of arylmagnesium bromides with allylic esters. This research provides insights into the potential for creating chiral products using compounds like 2-heptylmagnesium bromide (Hiyama & Wakasa, 1985).

Synthesis of Hexaphenylcyclotriphosphazene : Aslan and Arslan (2008) reported on the reaction between phenylmagnesium bromide and hexachlorocyclotriphophazene for the synthesis of hexaphenylcyclotriphosphazene. The methodology and reaction conditions could be relevant for reactions involving 2-heptylmagnesium bromide (Aslan & Arslan, 2008).

特性

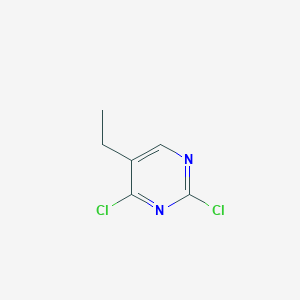

IUPAC Name |

magnesium;heptane;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15.BrH.Mg/c1-3-5-7-6-4-2;;/h3H,4-7H2,1-2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HARVDRUSTGZXBV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC[CH-]C.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15BrMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Methylhexyl)magnesium bromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3aR,4R,5R,9aR,9bS)-4,9a-dihydroxy-6,9-dimethyl-3-methylidene-2,7-dioxo-3a,4,5,9b-tetrahydroazuleno[4,5-b]furan-5-yl] 3-methylbut-2-enoate](/img/structure/B52267.png)

![3,4,6-Trimethylbenzo[d]isoxazole](/img/structure/B52284.png)